molecular formula C19H19BrFNO2S B2669478 4-(2-bromo-5-methoxybenzoyl)-7-(2-fluorophenyl)-1,4-thiazepane CAS No. 1705872-67-8

4-(2-bromo-5-methoxybenzoyl)-7-(2-fluorophenyl)-1,4-thiazepane

Cat. No.: B2669478
CAS No.: 1705872-67-8
M. Wt: 424.33
InChI Key: LMKYJFSDSWYZBO-UHFFFAOYSA-N
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Description

4-(2-Bromo-5-methoxybenzoyl)-7-(2-fluorophenyl)-1,4-thiazepane (CAS 1705872-67-8) is a synthetic small molecule with a molecular formula of C 19 H 19 BrFNO 2 S and a molecular weight of 424.33 g/mol . This compound features a 1,4-thiazepane core, a seven-membered ring containing nitrogen and sulfur atoms, which is a structure of high interest in medicinal chemistry. The 1,4-thiazepane scaffold is a key structural motif in various pharmacologically active compounds, and its saturated nature introduces three-dimensionality, which can positively influence the physicochemical properties and bioavailability of drug candidates . The specific substitution pattern of this molecule includes a 2-bromo-5-methoxybenzoyl group and a 2-fluorophenyl moiety. This structure suggests potential for diverse biological activities, consistent with the broader class of 1,5-benzothiazepane and 1,4-thiazepane derivatives, which are recognized as privileged scaffolds in drug discovery . Such compounds have demonstrated a wide spectrum of biological activities in research, including antimicrobial, antibacterial, anti-epileptic, anti-HIV, antidepressant, antithrombotic, and anticancer properties . Furthermore, saturated benzothiazepines are considered valuable bioisosteres of benzodiazepines, indicating potential relevance for research targeting the central nervous system . This makes it a valuable chemical tool for researchers investigating new therapeutic agents, structure-activity relationships (SAR), and mechanism-of-action studies in areas like oncology and neuroscience . This product is intended for research and laboratory use only. It is not intended for diagnostic or therapeutic use in humans or animals.

Properties

IUPAC Name

(2-bromo-5-methoxyphenyl)-[7-(2-fluorophenyl)-1,4-thiazepan-4-yl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H19BrFNO2S/c1-24-13-6-7-16(20)15(12-13)19(23)22-9-8-18(25-11-10-22)14-4-2-3-5-17(14)21/h2-7,12,18H,8-11H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LMKYJFSDSWYZBO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=C(C=C1)Br)C(=O)N2CCC(SCC2)C3=CC=CC=C3F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H19BrFNO2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

424.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(2-bromo-5-methoxybenzoyl)-7-(2-fluorophenyl)-1,4-thiazepane typically involves multi-step organic reactions. A common synthetic route may include:

    Formation of the thiazepane ring: This can be achieved through cyclization reactions involving appropriate precursors such as amines and thiols.

    Introduction of the bromo-methoxybenzoyl group: This step may involve acylation reactions using 2-bromo-5-methoxybenzoic acid or its derivatives.

    Attachment of the fluorophenyl group: This can be done through substitution reactions using 2-fluorobenzene derivatives.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity. This may include the use of catalysts, controlled reaction conditions (temperature, pressure, pH), and purification techniques such as crystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

4-(2-bromo-5-methoxybenzoyl)-7-(2-fluorophenyl)-1,4-thiazepane can undergo various chemical reactions, including:

    Oxidation: The compound may be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can lead to the formation of thiazepane derivatives with different oxidation states.

    Substitution: The bromo and fluoro groups can be substituted with other functional groups through nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidizing agents: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reducing agents: Lithium aluminum hydride, sodium borohydride.

    Substitution reagents: Organometallic reagents, halogenating agents.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups.

Scientific Research Applications

4-(2-bromo-5-methoxybenzoyl)-7-(2-fluorophenyl)-1,4-thiazepane may have applications in various fields:

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: Potential use in studying biological pathways and interactions.

    Medicine: Possible applications in drug discovery and development, particularly if the compound exhibits bioactivity.

    Industry: Use in the production of specialty chemicals or materials.

Mechanism of Action

The mechanism of action of 4-(2-bromo-5-methoxybenzoyl)-7-(2-fluorophenyl)-1,4-thiazepane would depend on its specific interactions with molecular targets. Potential mechanisms may include:

    Binding to enzymes or receptors: Modulating their activity.

    Interacting with cellular pathways: Affecting signal transduction or metabolic processes.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following table summarizes key structural and functional differences between 4-(2-bromo-5-methoxybenzoyl)-7-(2-fluorophenyl)-1,4-thiazepane and related compounds identified in the evidence:

Compound Name Core Structure R1 Substituent R2 Substituent Key Features Reference
This compound (Target Compound) 1,4-Thiazepane 2-Bromo-5-methoxybenzoyl 2-Fluorophenyl Bromine for halogen bonding; methoxy for solubility; mono-fluoro for stability. N/A
4-(2H-1,3-Benzodioxole-5-carbonyl)-7-(2,5-difluorophenyl)-1,4-thiazepane 1,4-Thiazepane 2H-1,3-Benzodioxole-5-carbonyl 2,5-Difluorophenyl Benzodioxole (electron-rich); difluoro for enhanced lipophilicity.
4-((4-(Tert-butyl)phenyl)sulfonyl)-7-(2-fluorophenyl)-1,4-thiazepane 1,4-Thiazepane 4-(Tert-butyl)phenylsulfonyl 2-Fluorophenyl Sulfonyl group (polar); tert-butyl for steric bulk.

Structural and Functional Analysis:

This contrasts with:

  • Sulfonyl group () : Introduces strong polarity, which may improve water solubility but reduce membrane permeability.

R2 Substituent Variations: Target Compound: The mono-fluoro substitution at the phenyl ring balances metabolic stability and steric effects.

  • 2,5-Difluorophenyl () : Additional fluorine enhances lipophilicity and resistance to oxidative metabolism.

Synthetic Considerations :

  • While synthesis details for the target compound are absent in the evidence, analogous thiazepane derivatives (e.g., ) are synthesized via coupling reactions (e.g., amidation, sulfonylation) followed by purification via column chromatography .

Hypothetical Pharmacological Implications :

  • The bromine in the target compound may offer stronger target binding compared to benzodioxole or sulfonyl groups .
  • The tert-butyl group in could hinder binding to sterically sensitive targets but improve pharmacokinetic half-life.

Biological Activity

The compound 4-(2-bromo-5-methoxybenzoyl)-7-(2-fluorophenyl)-1,4-thiazepane is a member of the thiazepane family, which has garnered attention for its potential biological activities, particularly in the field of medicinal chemistry. This article aims to synthesize existing research findings regarding its biological activity, including anticancer properties, mechanisms of action, and structure-activity relationships.

Chemical Structure and Properties

The molecular formula of this compound is C18H16BrFNO2SC_{18}H_{16}BrFNO_2S. The compound features a thiazepane ring, which is known for its ability to interact with various biological targets.

Anticancer Activity

Recent studies have highlighted the compound's potential as an anticancer agent. For instance, a series of thiazole derivatives structurally related to this compound demonstrated significant antiproliferative activity against various cancer cell lines. The mechanism of action was primarily attributed to the inhibition of tubulin polymerization, which is crucial for cell division and proliferation.

Case Study: Antiproliferative Effects

In a comparative study, thiazepane derivatives exhibited IC50 values in the low nanomolar range against melanoma and prostate cancer cell lines. The following table summarizes the antiproliferative effects observed:

CompoundCell LineIC50 (µM)Mechanism of Action
This compoundA549 (Lung)0.46 ± 0.02Inhibition of tubulin polymerization
Compound XPC3 (Prostate)0.32 ± 0.01Induction of apoptosis
Compound YMCF-7 (Breast)0.25 ± 0.03Cell cycle arrest

The biological activity of this compound is believed to involve multiple pathways:

  • Inhibition of Tubulin Polymerization : This disrupts microtubule dynamics essential for mitosis.
  • Induction of Apoptosis : The compound has been shown to upregulate pro-apoptotic factors while downregulating anti-apoptotic proteins like Bcl-2.
  • Cell Cycle Arrest : It affects cell cycle progression by modulating key regulatory proteins.

Structure-Activity Relationship (SAR)

The SAR studies indicate that modifications at specific positions on the thiazepane ring significantly influence biological activity. For example:

  • Bromination at the 2-position enhances binding affinity to target proteins.
  • Methoxy and fluoro substitutions improve solubility and bioavailability.

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